4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole is an organic compound with the molecular formula C7H7FN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms This compound is of interest due to its unique structural features, which include an ethynyl group and a fluoroethyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole derivative.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the fluoroethyl group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction, where a fluoroethyl halide reacts with the pyrazole derivative.
Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced to the ring.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluoroethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-ethynyl-1H-pyrazole: Lacks the fluoroethyl group, which may result in different chemical properties and biological activities.
1-(2-fluoroethyl)-1H-pyrazole:
4-ethynyl-1-(2-chloroethyl)-1H-pyrazole: Contains a chloroethyl group instead of a fluoroethyl group, which may influence its chemical behavior and interactions.
Biological Activity
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure characterized by an ethynyl group at the 4-position and a 2-fluoroethyl group at the 1-position of the pyrazole ring. Its molecular formula is C7H6FN3, which contributes to its reactivity and solubility, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent substitutions to introduce the ethynyl and fluoroethyl groups. Recent studies have focused on optimizing these synthetic routes to enhance yields and reduce reaction times .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Its derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The incorporation of fluorine in related compounds has been linked to increased potency .
- Enzyme Interactions : Initial data suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. These interactions warrant further investigation to fully elucidate their implications for therapeutic applications .
The biological activity of this compound can be attributed to several molecular mechanisms:
- Binding Affinity : The compound may bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding can modulate various biochemical pathways, including those involved in inflammation and microbial resistance .
- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression by interacting with transcription factors, thereby altering transcriptional activity of target genes .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Studies : Research demonstrated that derivatives with fluorine substitutions exhibited enhanced antimicrobial properties. For instance, compounds with a similar structural framework were found to significantly inhibit the growth of S. aureus .
- Enzyme Inhibition Studies : In one study, related pyrazole compounds were evaluated for their inhibitory effects on monoamine oxidase (MAO). Although direct data on this compound is limited, similar compounds have shown promising MAO inhibitory activity, suggesting potential neuroprotective effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is helpful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Ethynyl-1H-pyrazole | Pyrazole ring with an ethynyl group | Lacks fluorine substitution |
3-Fluoro-4-methyl-1H-pyrazole | Fluorine at the 3-position | Different position of fluorine affects reactivity |
5-Fluoro-1H-pyrazole | Fluorine at the 5-position | Exhibits distinct biological activity patterns |
4-Ethynyl-3-methyl-1H-pyrazole | Ethynyl at the 4-position, methyl at 3 | Variation in methyl substitution influences solubility |
The unique combination of ethynyl and fluoroethyl groups in this compound enhances its reactivity and potential biological activity compared to other pyrazoles.
Properties
IUPAC Name |
4-ethynyl-1-(2-fluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTXLHSCPJIQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.